Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802276
InChI: InChI=1S/C22H16ClN3O3S/c23-15-10-12-16(13-11-15)24-20(27)14-30-21-25-18-8-4-5-9-19(18)26(21)22(28)29-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)
SMILES:
Molecular Formula: C22H16ClN3O3S
Molecular Weight: 437.9 g/mol

Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate

CAS No.:

Cat. No.: VC15802276

Molecular Formula: C22H16ClN3O3S

Molecular Weight: 437.9 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate -

Specification

Molecular Formula C22H16ClN3O3S
Molecular Weight 437.9 g/mol
IUPAC Name phenyl 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate
Standard InChI InChI=1S/C22H16ClN3O3S/c23-15-10-12-16(13-11-15)24-20(27)14-30-21-25-18-8-4-5-9-19(18)26(21)22(28)29-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)
Standard InChI Key KLBPROXJKQNTJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate, reflects its intricate substituent arrangement. The benzimidazole core (C7_{7}H6_{6}N2_{2}) is substituted at the 1-position by a phenyl carbonate group and at the 2-position by a methylthio chain linked to a 4-chlorophenylcarbamoyl moiety . Key structural features include:

  • Benzimidazole Core: The fused benzene and imidazole rings provide a planar, aromatic system capable of π-π stacking interactions with biological targets .

  • Chlorophenylcarbamoyl Group: The 4-chlorophenyl substituent introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in enzymes .

  • Methylthio Bridge: The thioether linkage (-S-CH2_2-) offers potential for metabolic stability compared to oxygen-based analogs .

Crystallographic data for related benzimidazole derivatives, such as 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (PubChem CID 11109504), reveal planar geometries with dihedral angles <10° between aromatic rings, suggesting similar conformational rigidity in the target compound .

Synthesis and Reaction Pathways

The synthesis of phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate follows a multi-step protocol analogous to methods described for structurally related 2-mercaptobenzimidazole (2MBI) derivatives :

  • Formation of 4-(2-Chloroacetamido)benzoic Acid:
    p-Aminobenzoic acid reacts with chloroacetyl chloride in ethanol under basic conditions (triethylamine), yielding 4-(2-chloroacetamido)benzoic acid .

  • Thioether Linkage Introduction:
    The chloroacetamido intermediate undergoes nucleophilic substitution with 2-mercaptobenzimidazole in the presence of potassium carbonate, forming 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid .

  • Carboxyl Activation:
    Treatment with thionyl chloride converts the carboxylic acid to its acyl chloride derivative, enhancing reactivity for subsequent coupling .

  • Final Coupling:
    Reaction with 4-chlorophenyl isocyanate introduces the carbamoyl group, followed by phenyl chloroformate to install the carbonate ester at the 1-position .

Key Reaction Parameters:

  • Solvent: Ethanol/methanol mixtures (polar protic solvents facilitate nucleophilic substitutions).

  • Temperature: Reflux conditions (60–80°C) for steps involving acyl chloride formation.

  • Yield Optimization: Purification via recrystallization from ethanol improves purity (>95% by HPLC) .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolar Mass (g/mol)Key Bioactivity
Target CompoundC22_{22}H16_{16}ClN3_{3}O3_{3}S437.9Under investigation
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazoleC19_{19}H13_{13}ClN2_{2}304.8Antiviral (HCV protease inhibition)
2-[4-(4-Hydroxy-phenylsulfanyl)-phenyl]-1H-benzoimidazole-5-carboxamideC20_{20}H15_{15}N3_{3}O2_{2}S361.4EGFR tyrosine kinase inhibition

Structural modifications, such as replacing the phenyl carbonate with a carboxamide group (as in PubChem CID 10133199), reduce logP values from 3.8 to 2.1, improving aqueous solubility but compromising cell permeability .

Future Research Directions

  • Target Validation: High-throughput screening against kinase panels (e.g., EGFR, VEGFR) to identify primary targets.

  • Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

  • Toxicity Studies: Acute and subchronic toxicity in rodent models to establish safety margins.

  • Formulation Development: Nanoencapsulation to enhance bioavailability of this lipophilic compound (calculated logP = 3.8) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator